3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine
Description
3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-30-4) is a pyrazole derivative characterized by a bromophenyl group at position 3 and an isopropyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₄BrN₃, with a molecular weight of 280.16 g/mol .
Pyrazole derivatives are known for their structural versatility, enabling modifications that influence solubility, stability, and biological activity.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)16-12(14)7-11(15-16)9-3-5-10(13)6-4-9/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSVBFDOYKSYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696162 | |
| Record name | 3-(4-Bromophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-30-4 | |
| Record name | 3-(4-Bromophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative notable for its unique molecular structure, which includes a bromophenyl group and an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of the bromine atom enhances its reactivity and biological activity, making it a subject of ongoing research.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects, including:
- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit tumor growth by interacting with apoptotic pathways, particularly through the inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating cell survival .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Anticancer Activity : In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were tested in SCID mice bearing xenograft tumors, revealing robust apoptosis induction marked by cleavage of PARP and caspase-3 .
- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activity. A study evaluated several pyrazole compounds against pathogenic bacteria, showing significant inhibition zones and minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table: Summary of Biological Activities
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic synthesis techniques. The molecular formula is C12H14BrN3, with a molecular weight of approximately 280.16 g/mol . The compound's structure features a five-membered pyrazole ring containing two nitrogen atoms at non-adjacent positions, which contributes to its unique reactivity.
Structural Characteristics
The bromine atom on the phenyl ring enhances the compound's reactivity and potential biological activity. This modification can influence its binding affinity towards target proteins, making it a promising lead compound for further development in therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine, exhibit significant anticancer properties. These compounds can interact with various molecular targets involved in cancer progression, such as enzymes and receptors, leading to the modulation of critical signaling pathways. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play essential roles in inflammatory responses. This mechanism may help in developing treatments for conditions like arthritis and other inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions that allow for modifications to enhance efficacy and selectivity. The ability to create analogs with varying substituents can lead to compounds with improved pharmacokinetic profiles or heightened biological activity .
Table 1: Comparison of Structural Analogues
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-(2-Chlorophenyl)-1-isopropyl-1H-pyrazol-5-amine | Chlorine instead of bromine | Moderate anticancer activity |
| 3-(2-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine | Fluorine instead of bromine | Lower anti-inflammatory effects |
| 3-(2-Methylphenyl)-1-isopropyl-1H-pyrazol-5-amine | Methyl group substitution | Enhanced binding affinity |
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives:
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives, including those structurally related to this compound. These compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of pyrazoles. The study found that specific derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity : The isopropyl group in the target compound increases lipophilicity compared to analogs with methoxy (e.g., ) or hydrogen (e.g., MK52 ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Solubility : The 4-methoxyphenyl analog () exhibits improved solubility due to the polar methoxy group, making it more suitable for aqueous formulations.
- Steric Effects : The m-tolyl substituent in introduces steric hindrance, which could interfere with binding to flat enzymatic pockets compared to the less bulky isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant method for synthesizing 3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine involves the condensation of 4-bromophenylhydrazine with isopropyl acetoacetate. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazole ring system.
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- 4-Bromophenylhydrazine
- Isopropyl acetoacetate
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- Condensation of 4-bromophenylhydrazine with isopropyl acetoacetate forms a hydrazone intermediate.
- Intramolecular cyclization leads to the formation of the pyrazole ring.
- The amine group is positioned at the 5-position of the pyrazole ring.
-
- Can be conducted under acidic or basic catalysis.
- Solvents such as ethanol or other polar aprotic solvents are typically used.
- Temperature is optimized to balance reaction rate and yield, commonly between 60–100°C.
- Reaction time varies from several hours to overnight depending on scale and conditions.
-
- Adjusting pH and solvent polarity can improve yield and purity.
- Use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce time.
Industrial Scale Production
For industrial synthesis, continuous flow reactors are employed to scale up the reaction efficiently. This approach offers:
-
- Enhanced control over reaction parameters (temperature, mixing, residence time).
- Improved reproducibility and product consistency.
- Reduced reaction times and increased throughput.
- Potential integration with automated catalyst addition systems.
-
- Acidic or basic catalysts may be used depending on the optimized route.
- Phase-transfer catalysts can sometimes be employed to facilitate reaction in biphasic systems.
Characterization of Intermediates and Final Product
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- Fourier-Transform Infrared Spectroscopy (FTIR): Detects characteristic NH2 stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1688 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms aromatic proton splitting and isopropyl group signals; ¹³C NMR confirms carbon environments.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight and purity.
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- Single-crystal X-ray diffraction (SCXRD) resolves the compound’s 3D structure, confirming regiochemistry and stereochemistry.
- Crystals typically belong to triclinic systems with unit cell parameters around a = 8.5 Å, b = 9.8 Å, c = 10.4 Å.
- Hydrogen bonding and molecular packing analyzed via ORTEP-3 software.
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- High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
- Melting point determination and elemental analysis (%C, %H, %N) provide additional purity confirmation.
Reaction Conditions and Yield Data
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, or DMSO | Polar solvents preferred for solubility |
| Temperature | 60–100 °C | Optimized for maximum yield |
| Reaction Time | 4–24 hours | Microwave-assisted synthesis shortens time |
| Catalyst | Acidic (HCl) or Basic (NaOH) | Depending on protocol |
| Yield | 70–90% | Dependent on reaction conditions |
| Purity (HPLC) | >95% | After purification |
Chemical Reaction Analysis of the Compound
- Oxidation: The bromophenyl group can be oxidized using hydrogen peroxide or potassium permanganate to yield hydroxylated derivatives.
- Reduction: Sodium borohydride or lithium aluminum hydride can reduce the amine or other functional groups.
- Substitution: The bromine atom is amenable to nucleophilic substitution with amines, thiols, or alkoxides, enabling derivatization.
Summary Table of Preparation Method
| Step | Description | Key Parameters/Notes |
|---|---|---|
| 1. Condensation | 4-Bromophenylhydrazine + isopropyl acetoacetate | Acidic/basic catalysis, polar solvent |
| 2. Cyclization | Formation of pyrazole ring | Controlled temperature, reaction time |
| 3. Purification | Recrystallization or chromatography | Achieves >95% purity |
| 4. Characterization | Spectroscopy (FTIR, NMR), MS, XRD | Confirms structure and purity |
| 5. Scale-up | Continuous flow reactor | Enhances yield and reproducibility |
Research Findings and Notes
- The isopropyl substituent introduces steric hindrance, affecting solubility and binding specificity in biological assays.
- Bromine substitution enhances electrophilicity, facilitating further chemical modifications.
- Microwave-assisted synthesis and continuous flow methods are promising for industrial-scale production due to efficiency gains.
- The compound’s purity and structure are reliably confirmed by combined spectroscopic and crystallographic techniques.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
